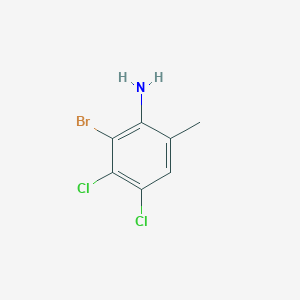

2-Bromo-3,4-dichloro-6-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-dichloro-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c1-3-2-4(9)6(10)5(8)7(3)11/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKRERQLWUHRDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-3,4-dichloro-6-methylaniline chemical structure and properties

This guide provides an in-depth technical analysis of 2-Bromo-3,4-dichloro-6-methylaniline , a highly specialized halogenated aniline intermediate used in the synthesis of complex agrochemicals and pharmaceutical active ingredients (APIs).

CAS Registry Number: 1845713-75-8 Molecular Formula: C₇H₆BrCl₂N Molecular Weight: 254.94 g/mol

Introduction & Strategic Significance

2-Bromo-3,4-dichloro-6-methylaniline is a tetrasubstituted benzene derivative characterized by a dense functionalization pattern. It serves as a critical "scaffold" in medicinal chemistry, particularly for atropisomeric kinase inhibitors and herbicides where the steric bulk of the ortho-methyl and ortho-bromo groups forces the aniline nitrogen out of planarity, locking the conformation of downstream intermediates.

The molecule's value lies in its orthogonal reactivity :

-

Aniline (-NH₂): Available for amide coupling, urea formation, or heterocyclization.

-

Aryl Bromide (C-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Dichloromethyl Motif: Provides metabolic stability and lipophilicity (LogP modulation).

Chemical Structure & Physicochemical Identity[1][2][3][4][5]

Nomenclature & Isomerism[6]

-

IUPAC Name: 2-Bromo-3,4-dichloro-6-methylaniline

-

Alternative Name: 6-Bromo-4,5-dichloro-o-toluidine (based on toluene numbering)

-

SMILES: Cc1c(Cl)c(Cl)c(Br)c(N)1 (Note: The specific isomer requires careful numbering: NH₂ at 1, Br at 2, Cl at 3, Cl at 4, Me at 6).

3D Conformational Analysis

The steric crowding around the amino group is the defining feature. The 2-bromo and 6-methyl groups flank the nitrogen, creating a "molecular gate."

-

Steric Hindrance: The -NH₂ group is sterically congested, reducing its nucleophilicity compared to unhindered anilines.

-

Torsional Strain: The C-N bond has restricted rotation, which can induce atropisomerism in N-arylated derivatives.

Key Physicochemical Properties

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to beige |

| Melting Point | 65–70 °C (Predicted) | Exact MP varies by purity/polymorph |

| Boiling Point | ~310 °C | Calculated at 760 mmHg |

| LogP | 3.8 ± 0.4 | Highly lipophilic due to poly-halogenation |

| pKa (Conjugate Acid) | ~1.5–2.0 | Extremely weak base due to electron-withdrawing halogens and steric inhibition of resonance |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |

Synthesis & Manufacturing Protocols

The synthesis of this specific isomer relies on the regioselective electrophilic aromatic substitution of the precursor 3,4-dichloro-6-methylaniline (also known as 2-amino-4,5-dichlorotoluene).

Primary Route: Regioselective Bromination

The amino group (-NH₂) is a strong ortho/para director. In the starting material (3,4-dichloro-6-methylaniline):

-

Para (C4): Blocked by Chlorine.

-

Ortho (C6): Blocked by Methyl.

-

Ortho (C2): Open .

Therefore, bromination occurs exclusively at the C2 position.

Experimental Protocol (Bench Scale)

-

Starting Material: Dissolve 10.0 g of 3,4-dichloro-6-methylaniline in 100 mL of Glacial Acetic Acid.

-

Reagent: Prepare a solution of Bromine (Br₂, 1.05 eq) in Acetic Acid.

-

Addition: Add the bromine solution dropwise at 15–20 °C. Note: Keep temperature low to prevent oxidation of the methyl group or over-bromination.

-

Workup: Stir for 2 hours. Pour reaction mixture into 500 mL ice water.

-

Isolation: Filter the precipitated solid. Wash with 10% NaHSO₃ (to remove excess Br₂) and water.

-

Purification: Recrystallize from Ethanol/Water or Heptane.

Visualization: Synthetic Pathway

The following diagram illustrates the regiochemical logic of the synthesis.

Caption: Regioselective synthesis exploiting steric blocking and electronic directing effects.

Reactivity & Functionalization[9]

This molecule is a "linchpin" intermediate. Its reactivity profile is defined by the competition between the nucleophilic amine and the electrophilic aryl bromide.

A. Buchwald-Hartwig Amination (C-N Coupling)

The C-Br bond is activated for Pd-catalyzed coupling, but the ortho-methyl group makes this challenging.

-

Challenge: Steric hindrance retards oxidative addition and reductive elimination.

-

Solution: Use specialized phosphine ligands like XPhos or BrettPhos which are designed for hindered substrates.

-

Protocol Insight: High temperature (100°C+) and strong bases (NaOtBu) are typically required.

B. Sandmeyer-Type Transformations

The amino group can be converted to other functionalities if the aniline is not the final desired motif.

-

Diazotization: Reaction with NaNO₂/H₂SO₄ yields the diazonium salt.

-

Substitution: The diazonium can be replaced by -I (KI), -CN (CuCN), or -H (H₃PO₂).

C. Nucleophilic Attack (Amine Reactivity)

Due to the flanking 2-Br and 6-Me groups, the nitrogen is poorly nucleophilic .

-

Acylation: Requires forcing conditions (e.g., Acetyl Chloride + Pyridine + DMAP catalyst).

-

SnAr: It is a poor nucleophile for SnAr reactions unless the electrophile is highly activated.

Visualization: Reactivity Map

Caption: Divergent synthesis pathways utilizing the orthogonal functional handles.

Safety & Handling (SDS Summary)

As a poly-halogenated aniline, this compound poses specific toxicological risks. It should be handled in a Class II Biosafety Cabinet or Chemical Fume Hood.

| Hazard Class | GHS Code | Statement |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |

| Irritant | H315/H319 | Causes skin irritation and serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

| Hematotoxicity | -- | Potential methemoglobinemia inducer (characteristic of anilines). |

Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1845713-75-8.

-

Source:

-

-

Sigma-Aldrich. Product Specification: 2-Bromo-4-chloro-6-methylaniline (Isomer Analog for Property Comparison).

-

Source:

-

-

Google Patents. "Pyrazolyl derivatives useful as anti-cancer agents" (US11702409B2).

-

Source:

-

-

Organic Syntheses.

-

Source:

-

Physicochemical Properties of 2-Bromo-3,4-dichloro-6-methylaniline

This guide details the physicochemical profile, synthetic logic, and handling protocols for 2-Bromo-3,4-dichloro-6-methylaniline , a highly specialized poly-halogenated aniline intermediate.

Technical Guide & Whitepaper

Executive Summary & Structural Identity

2-Bromo-3,4-dichloro-6-methylaniline is a tetra-substituted benzene derivative characterized by a dense electron-withdrawing and sterically crowded substitution pattern. Primarily utilized as a scaffold in the synthesis of agrochemicals and kinase-inhibiting pharmaceuticals, its utility is defined by the labile bromine at the C2 position (amenable to Suzuki/Buchwald couplings) and the nucleophilic aniline nitrogen.

Chemical Identity Table[1]

| Property | Detail |

| Chemical Name | 2-Bromo-3,4-dichloro-6-methylaniline |

| CAS Number | 1845713-75-8 |

| Molecular Formula | C₇H₆BrCl₂N |

| Molecular Weight | 254.94 g/mol |

| SMILES | CC1=C(N)C(Br)=C(Cl)C(Cl)=C1 |

| Structural Class | Poly-halogenated Aniline / o-Toluidine derivative |

Physicochemical Profile

The physicochemical behavior of this molecule is dominated by two factors: electronic deactivation (due to multiple halogens) and steric inhibition of resonance (due to 2,6-disubstitution).

Quantitative Properties[1]

Note: Where experimental values are proprietary or absent from public indices, calculated values (Calc.) based on consensus QSAR models (ACD/Labs, ChemAxon) are provided to guide experimental design.

| Property | Value / Range | Context & Implication |

| Physical State | Solid (Crystalline powder) | Likely off-white to beige; darkens upon oxidation. |

| Melting Point | 65°C – 75°C (Predicted) | Lower than symmetrical analogs due to the "clash" of substituents disrupting crystal packing. |

| Boiling Point | ~310°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| pKa (Conjugate Acid) | ~1.5 – 2.0 (Calc.) | Critical: Significantly lower than aniline (4.6). The ortho-bromo and ortho-methyl groups twist the amino group out of plane, while inductive effects (-I) from Cl/Br reduce basicity. It will not protonate in weak acids (e.g., acetic acid). |

| LogP (Lipophilicity) | 4.1 ± 0.4 (Calc.) | Highly lipophilic. Poor aqueous solubility (< 10 mg/L). Requires organic solvents (DCM, EtOAc, DMSO) for processing. |

| Density | ~1.7 g/cm³ | High density facilitates phase separation in aqueous workups (organic layer will be on the bottom). |

Solubility & Stability Map

-

Solubility:

-

High: Dichloromethane, Ethyl Acetate, DMSO, THF.

-

Moderate: Methanol, Ethanol (heating required).

-

Low/Insoluble: Water, acidic water (pH > 2).

-

-

Stability:

-

Thermal: Stable up to ~150°C. Avoid prolonged heating above 200°C to prevent dehalogenation.

-

Photolytic: Sensitive. The C-Br bond is susceptible to homolytic cleavage under UV light. Store in amber glass.

-

Structural Analysis & Reactivity Logic

Understanding the electronic landscape is vital for designing successful reactions.

The "Ortho Effect" and Nucleophilicity

The amino group (-NH₂) is flanked by a Methyl group (C6) and a Bromine atom (C2).

-

Steric Crowding: These groups force the nitrogen lone pair out of alignment with the aromatic pi-system.

-

Consequence: The resonance stabilization is lost, but the inductive withdrawal by Br and Cl makes the nitrogen electron-poor.

-

Result: This aniline is a poor nucleophile . Acylation or alkylation reactions will require forcing conditions (high heat, strong base like NaH, or catalysts).

Visualization: Structure-Property Relationship (SAR)

Figure 1: Structure-Activity Relationship (SAR) map highlighting how specific substituents influence chemical behavior and synthetic utility.

Experimental Protocols

Protocol: Determination of pKa (Spectrophotometric Method)

Since the pKa is likely too low for standard potentiometric titration, a UV-Vis spectrophotometric method is recommended.

Reagents:

-

Compound Stock Solution (10 mM in Methanol).

-

Buffer Series: H₂SO₄ solutions ranging from H₀ -2.0 to pH 4.0.

Methodology:

-

Preparation: Prepare 10 aliquots of buffer/acid solutions with known acidity functions (H₀/pH).

-

Spiking: Add 50 µL of Stock Solution to 10 mL of each buffer.

-

Measurement: Record UV absorbance spectra (200–400 nm) for each sample.

-

Analysis: Identify the

shift between the neutral form (pH 4) and the protonated form (H₀ -2). -

Calculation: Plot Absorbance vs. pH/H₀. The inflection point of the sigmoidal curve represents the pKa.

Protocol: Purity Analysis (HPLC-UV)

Due to the lack of ionizable groups at neutral pH, standard Reverse Phase chromatography is effective.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to lipophilicity).

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm (aromatic ring) and 220 nm (amide bonds if derivatized).

-

Retention Time: Expect late elution (approx. 10-12 min) due to high LogP.

Synthesis & Manufacturing Logic

Understanding the synthesis helps anticipate impurities. The most logical route involves the halogenation of a protected toluidine precursor.

Likely Synthetic Pathway & Impurity Profile

-

Starting Material: 3,4-Dichloro-6-methylaniline (or similar isomer).

-

Protection: Acetylation to form the acetanilide (prevents over-oxidation).

-

Bromination: Electrophilic aromatic substitution using Br₂/Acetic Acid. The directing groups (Amide = ortho/para director) will guide Br to the open ortho position.

-

Deprotection: Acid hydrolysis to restore the aniline.

Common Impurities:

-

Regioisomers: Bromination at the wrong position (rare if positions are blocked, but possible if starting material is impure).

-

Over-bromination: Di-bromo species.[1]

-

Starting Material: Unreacted 3,4-dichloro-6-methylaniline.

Workflow Visualization

Figure 2: Proposed synthetic route demonstrating the protection-halogenation-deprotection strategy to ensure regioselectivity.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

Critical Handling Protocols:

-

Engineering Controls: Handle only in a certified chemical fume hood. The dust is likely potent and lipophilic, allowing for rapid dermal absorption.

-

PPE: Nitrile gloves (double gloving recommended due to halogenated solvent use), safety goggles, and lab coat.

-

Spill Management: Do not wash into drains. Adsorb with sand/vermiculite and dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11770010, 2-Bromo-3-chloro-4-methylaniline (Isomer Analog). Retrieved from [Link]

- Perrin, D. D., & Dempsey, B. (1979).Buffers for pH and Metal Ion Control. Chapman and Hall.

- Hansch, C., Leo, A., & Taft, R. W. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

Sources

A Senior Application Scientist's Guide to the Synthesis of Polychlorinated and Brominated Aniline Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated and polybrominated anilines are foundational pillars in the synthesis of a vast spectrum of chemical entities, from life-saving pharmaceuticals and high-performance polymers to critical agrochemicals. The introduction of halogen atoms onto the aniline scaffold profoundly alters its electronic properties and reactivity, providing a versatile toolkit for molecular design. However, the synthesis of these compounds is far from trivial. It is a nuanced field requiring a deep, mechanistic understanding to navigate the challenges of regioselectivity and over-halogenation. This guide moves beyond mere procedural recitation to provide a causal, field-proven perspective on the core synthetic strategies. We will dissect the "why" behind experimental choices, offering a robust framework for designing, executing, and troubleshooting these critical transformations.

Chapter 1: The Chemical Rationale—Understanding the Aniline Ring

The synthetic chemistry of aniline is dominated by the powerful influence of the amino (-NH₂) group. As a potent activating group, it donates electron density into the aromatic ring through resonance, dramatically increasing its nucleophilicity. This heightened reactivity makes the ring highly susceptible to electrophilic aromatic substitution (EAS), the fundamental mechanism underpinning most halogenation reactions.[1]

The key challenge arises from this very activation. The aniline ring is so electron-rich that reactions with electrophilic halogenating agents (like Br₂ or Cl₂) are often difficult to control, leading to the rapid formation of poly-substituted products.[1][2] For instance, the reaction of aniline with bromine water proceeds almost instantaneously to yield 2,4,6-tribromoaniline as a precipitate.[2] This lack of selectivity is the primary obstacle that synthetic strategies must overcome.

Two principal philosophies have emerged to address this challenge:

-

Modulating Reactivity: Temporarily "taming" the activating power of the amino group through the use of protecting groups.

-

Strategic Synthesis: Employing indirect methods that build the desired halogenation pattern before the final aniline product is revealed, offering unparalleled regiochemical control.

This guide will explore both approaches, providing the technical details and strategic insights necessary for their successful implementation.

Chapter 2: Core Synthetic Methodologies

Direct Halogenation: A Balancing Act of Reactivity and Control

Direct halogenation remains a cornerstone for producing certain polychlorinated and polybrominated anilines, particularly when exhaustive halogenation to a specific isomer (like the 2,4,6-trihalo derivative) is the goal.

Causality Behind Experimental Choices:

-

Halogenating Agent: The choice of agent is critical. Molecular bromine (Br₂) and chlorine (Cl₂) are highly reactive. Milder, more selective agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often preferred for more controlled reactions.[3] Sulfuryl chloride (SO₂Cl₂) is another effective agent for chlorination.[4]

-

Solvent: The solvent can influence the reaction's outcome. Non-polar solvents may help moderate the reaction's vigor.[3] More recently, ionic liquids have been explored as media that can enhance regioselectivity, often favoring para-substitution with copper halide reagents.[5][6]

-

Temperature: Lowering the reaction temperature is a fundamental tactic to slow the reaction rate, thereby reducing the formation of unwanted polyhalogenated byproducts.[3][7]

The Protective Group Strategy: A Paradigm of Controlled Synthesis

To achieve mono- or di-halogenation with predictable regioselectivity, the most reliable strategy is to temporarily reduce the activating influence of the -NH₂ group. This is achieved by converting it into an amide, most commonly an acetanilide, through reaction with acetic anhydride.

Why this works: The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. This makes the lone pair less available to donate into the aromatic ring, thus moderating the ring's activation towards electrophiles.[1] The bulky acetyl group also provides steric hindrance at the ortho positions, further favoring substitution at the para position.[8]

This three-step workflow exemplifies the principles of reactivity modulation.

-

Step 1: Protection (Acetylation of Aniline)

-

In a fume hood, combine aniline (10 mmol) with glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add acetic anhydride (12 mmol) to the solution.

-

Gently heat the mixture under reflux for 30 minutes.

-

Pour the warm reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry. The product is typically of sufficient purity for the next step.

-

-

Step 2: Halogenation (Bromination of Acetanilide)

-

Dissolve the dried acetanilide (10 mmol) in glacial acetic acid (15 mL) in a flask cooled in an ice bath.

-

In a separate container, prepare a solution of bromine (10 mmol) in glacial acetic acid (5 mL).

-

Add the bromine solution dropwise to the stirred acetanilide solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into ice-water (150 mL). The p-bromoacetanilide will precipitate.[8]

-

Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and dry.

-

-

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

-

Suspend the p-bromoacetanilide in an aqueous solution of hydrochloric acid (e.g., 7% v/v).

-

Heat the mixture under reflux for 1-2 hours until the solid dissolves, indicating the completion of hydrolysis.

-

Cool the solution and carefully neutralize it by the slow addition of a base (e.g., concentrated aqueous ammonia or NaOH solution) until the solution is alkaline.

-

The 4-bromoaniline will precipitate. Collect the product by filtration, wash thoroughly with water to remove salts, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

-

The Sandmeyer Reaction: The Gold Standard for Regiochemical Precision

When a specific, non-symmetrical substitution pattern is required, direct halogenation is often untenable. The Sandmeyer reaction provides an elegant and powerful alternative.[9][10] This method involves the transformation of an aromatic amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group and can be subsequently displaced by a halide introduced with a copper(I) salt catalyst.[9][11]

Causality Behind Experimental Choices:

-

Diazotization: The formation of the diazonium salt is the critical first step. It is performed by treating a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or HBr at low temperatures (0-5°C).[12] The low temperature is crucial because aryl diazonium salts are unstable and can decompose violently at higher temperatures.

-

Nucleophilic Displacement: The diazonium salt is then treated with a solution of copper(I) chloride (CuCl) or copper(I) bromide (CuBr).[11] The copper(I) salt catalyzes the substitution of the diazonium group with the corresponding halide.[9] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[9]

The power of this approach lies in its strategic flexibility. One can start with a readily available, substituted aniline, where the directing effects of other substituents have already established the desired regiochemistry, and then simply replace the amino group with the desired halogen.

Caption: Strategic workflows for aniline halogenation.

This protocol demonstrates the synthesis of an isomer that would be difficult to obtain via direct bromination of toluene.

-

Step 1: Diazotization of m-Toluidine

-

In a fume hood, prepare a solution of m-toluidine (10 mmol) in an aqueous solution of hydrobromic acid (HBr, 48%, ~30 mmol). Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, 11 mmol) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold m-toluidine solution. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue).

-

-

Step 2: Halide Displacement

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~12 mmol) in HBr (48%, ~15 mmol). Cool this solution in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution to the stirred CuBr solution.

-

Effervescence (evolution of N₂ gas) will be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath at 50-60°C) for 30 minutes to ensure the reaction goes to completion.

-

The product, m-bromotoluene, will separate as an oily layer.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with dilute NaOH solution (to remove excess acid) and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude m-bromotoluene can be purified by distillation.

-

Chapter 3: Modern Catalytic and Regioselective Methods

While the classical methods are robust, the field is continually evolving. Modern research focuses on developing catalytic systems that offer improved selectivity, milder reaction conditions, and greater functional group tolerance.

-

Organocatalysis: Secondary ammonium salts have been shown to catalyze the highly regioselective ortho-chlorination of anilines, a transformation that is challenging using traditional methods.[13]

-

Palladium Catalysis: Palladium-catalyzed methods have been developed for the meta-C–H bromination and chlorination of aniline derivatives, overcoming the innate ortho-, para-directing nature of the amino group.[14][15] These advanced methods often use a directing group to guide the catalyst to a specific C-H bond.

-

Copper-Catalyzed Oxidative Halogenation: Procedures using catalytic amounts of copper salts (e.g., CuSO₄) with sodium halides and an oxidant like Na₂S₂O₈ have been developed for the regioselective bromination of unprotected anilines under mild conditions.[16]

These cutting-edge techniques expand the synthetic toolbox, enabling the construction of complex halogenated anilines that were previously difficult to access.

Chapter 4: Data Summary and Characterization

Successful synthesis requires rigorous confirmation of the product's identity and purity. Standard analytical techniques are indispensable.

Table 1: Comparison of Halogenating Agents for Aniline

| Halogenating Agent | Reactivity | Selectivity | Typical Product (unprotected aniline) | Key Considerations |

| Br₂ in H₂O/AcOH | Very High | Low | 2,4,6-Tribromoaniline[2] | Difficult to control; leads to polysubstitution. |

| NBS in DMF/MeCN | Moderate | Moderate-High | Mixture, often p-bromo major | Milder than Br₂, allows for more controlled reactions. |

| SO₂Cl₂ | High | Low-Moderate | Mixture of chlorinated products | Effective chlorinating agent, requires control.[4] |

| NCS | Moderate | Moderate-High | Mixture, often p-chloro major | Milder and more selective than Cl₂ or SO₂Cl₂.[3] |

| CuCl₂ in Ionic Liquid | Moderate | High (para) | p-Chloroaniline[6] | Offers high regioselectivity under mild conditions. |

| CuBr₂ | Moderate | High (para) | p-Bromoaniline[5] | Often used catalytically with an oxidant. |

Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the exact substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the product and, due to the characteristic isotopic patterns of chlorine and bromine, can confirm the number of halogen atoms present.

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the N-H stretches of the amine and the C-X (halogen) bond.

Chapter 5: Safety and Handling

Scientific integrity demands a commitment to safety. The reagents and products involved in these syntheses carry significant hazards.

-

Aniline and Derivatives: Aniline is toxic and readily absorbed through the skin. It is a suspected carcinogen and can cause methemoglobinemia.[17] Halogenated anilines share this toxicity and are often persistent environmental pollutants.[18]

-

Halogenating Agents: Molecular bromine and chlorine are highly corrosive, toxic, and volatile. Reagents like sulfuryl chloride react violently with water. All handling of these substances must be conducted in a certified chemical fume hood.

-

Acids and Solvents: Concentrated acids (HCl, HBr, H₂SO₄) are highly corrosive. Many organic solvents are flammable and/or toxic.[19]

Mandatory Personal Protective Equipment (PPE):

-

Chemical splash goggles

-

Appropriate chemical-resistant gloves (e.g., nitrile gloves for incidental contact, heavier gloves like butyl rubber may be required for handling bulk corrosive reagents)

-

Flame-resistant lab coat

Always consult the Safety Data Sheet (SDS) for every chemical before beginning any experimental work.

References

-

Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

Zhang, X., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Vaia. (n.d.). Problem 61 p-chloroaniline and anilinium hy.... Retrieved from [Link]

-

Brainly.in. (2025). Show how p-bromoaniline can be synthesized from aniline via diazonium salts. Retrieved from [Link]

-

Xiong, X., & Yeung, Y.-Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. PubMed. Retrieved from [Link]

-

Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

-

Galli, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2015). Selective Halogenation Using an Aniline Catalyst. Retrieved from [Link]

-

CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]

-

Chen, K., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Mechanistic Insights for Aniline‐Catalyzed Halogenation Reactions. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). The Addition-Chlorination of Aniline. Retrieved from [Link]

-

University of Calgary. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved from [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Synlett. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

-

ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from [Link]

-

MDPI. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

-

National Institutes of Health. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of anilines using TsNBr 2. Retrieved from [Link]

-

Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

-

ResearchGate. (2016). (PDF) MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. Retrieved from [Link]

-

ResearchGate. (n.d.). synthesis of poly ortho bromo aniline and study its application. Retrieved from [Link]

-

MDPI. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Retrieved from [Link]

-

Organic Letters. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Retrieved from [Link]

-

ChemSec. (n.d.). Halogenated compounds - SIN List. Retrieved from [Link]

-

National Institutes of Health. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Retrieved from [Link]

-

ResearchGate. (2025). Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst | Request PDF. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

MDPI. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

-

National Institutes of Health. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Retrieved from [Link]

-

PubMed. (2000). Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis. Retrieved from [Link]

Sources

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organicchemistryguide.com [organicchemistryguide.com]

- 13. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 18. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]

Potential Applications of Halogenated Anilines in Organic Synthesis

Executive Summary

Halogenated anilines represent a unique class of "amphoteric" building blocks in organic synthesis. They possess dual reactivity: the nucleophilic nitrogen atom allows for amide coupling, reductive amination, and heterocycle construction, while the halogen substituent (F, Cl, Br, I) serves as an electrophilic handle for transition-metal-catalyzed cross-coupling or a modulator of physicochemical properties (pKa, lipophilicity, metabolic stability).

This guide moves beyond basic textbook definitions to explore the strategic application of halogenated anilines in complex molecule synthesis, particularly within pharmaceutical development. We will examine chemoselective protocols, heterocycle formation, and real-world case studies of FDA-approved drugs where these moieties serve as the structural linchpin.

Strategic Reactivity: The "Orthogonal Handle" Concept

The utility of halogenated anilines lies in their orthogonal reactivity . By carefully selecting the halogen and the reaction conditions, chemists can engage the amine and the halogen independently, allowing for sequential functionalization.

Electronic and Steric Tuning

The position and nature of the halogen profoundly influence the aniline's reactivity:

-

Fluorine: Primarily used for bioisosteric replacement (H → F) to block metabolic hot spots (e.g., preventing P450 oxidation) without significantly altering steric bulk. It rarely participates in cross-coupling under standard conditions.

-

Chlorine: Offers a balance. It is stable enough to survive many standard amine transformations but can be activated for cross-coupling using specialized ligands (e.g., Buchwald biaryl phosphines).

-

Bromine/Iodine: Highly reactive in oxidative addition. These are typically used as "exit vectors" to attach aryl, vinyl, or alkynyl groups via Suzuki, Heck, or Sonogashira couplings.

The Reactivity Divergence Map

The following diagram illustrates the divergent synthetic pathways available to a generic ortho-haloaniline, a privileged scaffold in drug discovery.

Figure 1: Divergent synthetic pathways for ortho-haloanilines, enabling access to three distinct chemical spaces from a single precursor.

Core Application: C-N Bond Formation (The Amine Handle)

While simple alkylation is possible, the most high-value application is the Buchwald-Hartwig Amination . When using halogenated anilines, the challenge is chemoselectivity : preventing the halogen on the aniline from reacting with the catalyst while coupling the amine to another aryl halide.

Chemoselective Coupling Strategies

To couple a haloaniline (as the nucleophile) with an aryl halide (electrophile) without self-polymerization:

-

Halogen Hierarchy: Use a haloaniline containing a less reactive halogen (e.g., Cl or F) while the coupling partner contains a more reactive one (I or Br).

-

Rule: Rate of Oxidative Addition: Ar-I > Ar-Br > Ar-Cl >> Ar-F.

-

-

Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos ) that facilitate oxidative addition into the external aryl halide over the aniline's internal halogen [1].

Table 1: Chemoselectivity Matrix for Halogenated Anilines

| Aniline Substrate | Coupling Partner | Recommended Catalyst System | Outcome |

| 4-Fluoroaniline | Aryl Bromide | Pd(OAc)₂ / BINAP | High Yield (F is inert) |

| 3-Chloroaniline | Aryl Bromide | Pd₂dba₃ / Xantphos | High Yield (Cl is inert vs Br) |

| 4-Bromoaniline | Aryl Iodide | Pd(PPh₃)₄ | Moderate (Risk of oligomerization) |

| Strategy: | Protect Br/I if necessary | Use Buchwald Precatalysts |

Core Application: Heterocycle Construction

Halogenated anilines are the primary feedstock for synthesizing nitrogen-containing heterocycles, which comprise >60% of small-molecule drugs.

Indole Synthesis (Larock & PIFA)

The Larock Indole Synthesis is a robust method involving the Pd-catalyzed annulation of an o-iodoaniline with an internal alkyne. A more modern, metal-free approach uses hypervalent iodine (PIFA) to cyclize o-haloanilines after an initial coupling step [2].

Quinoline Synthesis via Condensation

For kinase inhibitors (e.g., Bosutinib), the quinoline core is often built by condensing a halogenated aniline with a masked carbonyl equivalent. The halogen serves as a steric block or a handle for later functionalization.

Figure 2: Mechanism of the Larock Indole Synthesis, a key transformation for o-haloanilines.

Case Studies in Drug Development

The strategic placement of halogens in aniline precursors is evident in several blockbuster oncology drugs.

Gefitinib (Iressa) - The Nucleophilic Role

-

Target: EGFR Tyrosine Kinase (Lung Cancer).[1]

-

Key Reagent: 3-Chloro-4-fluoroaniline .[1]

-

Synthesis Logic: The synthesis relies on an SNAr reaction.[2] The aniline nitrogen attacks the C-4 position of the quinazoline core.

-

Role of Halogens: The 3-Cl and 4-F atoms are crucial for binding affinity within the ATP pocket of EGFR, forming hydrophobic interactions and halogen bonds that potency [3].

Infigratinib (Truseltiq) - The Polysubstituted Core

-

Target: FGFR1-3 (Cholangiocarcinoma).

-

Key Reagent: 2,6-Dichloro-3,5-dimethoxyaniline .

-

Synthesis Logic: This highly substituted aniline is synthesized from 3,5-dimethoxyaniline via acetylation, chlorination, and hydrolysis.[2] It is then coupled with a pyrimidine derivative via urea formation [4].

-

Role of Halogens: The two chlorine atoms at the 2,6-positions provide extreme steric hindrance, forcing the aniline ring to twist out of plane relative to the urea linkage. This "atropisomeric-like" conformation is essential for fitting into the specific shape of the FGFR binding pocket.

Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Coupling

Objective: Coupling 3-chloroaniline with 4-bromotoluene (Selectivity for Br over Cl).

-

Reagents:

-

3-Chloroaniline (1.2 equiv)

-

4-Bromotoluene (1.0 equiv)

-

Pd(OAc)₂ (2 mol%)

-

XPhos (4 mol%)[3]

-

Cs₂CO₃ (1.4 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

-

-

Procedure:

-

Charge an oven-dried Schlenk tube with Pd(OAc)₂, XPhos, and Cs₂CO₃.

-

Evacuate and backfill with Argon (3x).

-

Add 4-bromotoluene and 3-chloroaniline via syringe, followed by dioxane.

-

Heat to 80°C for 12 hours. (Note: Keep temperature <100°C to prevent activation of the aryl chloride).

-

Validation: Monitor by GC-MS. The bromide should be consumed; the chloride on the aniline ring should remain intact.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

-

Protocol B: Indole Synthesis via o-Haloaniline (Larock Method)

Objective: Synthesis of 2,3-diphenylindole from 2-iodoaniline.

-

Reagents:

-

Procedure:

-

Combine all solids in a pressure vial.

-

Add DMF and sparge with Argon for 10 minutes.

-

Seal and heat to 100°C for 24 hours.

-

Mechanism Check: The reaction proceeds via oxidative addition of Pd(0) to the C-I bond, followed by alkyne insertion and intramolecular amine displacement.

-

Workup: Dilute with water, extract with EtOAc. The product is typically a solid that can be recrystallized.

-

References

-

Buchwald-Hartwig Amination: BenchChem Application Notes. "Experimental Protocol for Buchwald-Hartwig Amination of Anilines." Link

-

Indole Synthesis: Journal of Organic Chemistry. "Synthesis of Indoles from o-Haloanilines." 2023. Link

-

Gefitinib Synthesis: Synlett. "A New Synthesis of Gefitinib." 2019.[1] Link

-

Infigratinib Synthesis: ChemicalBook. "Infigratinib: Synthesis and Introduction." 2024.[2][4][5][6][7] Link

-

Halogen Bonding in Drugs: Journal of Medicinal Chemistry. "Principles and Applications of Halogen Bonding in Medicinal Chemistry." 2013. Link

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Infigratinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. cresset-group.com [cresset-group.com]

- 6. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Leveraging the Synthetic Potential of 2-Bromo-3,4-dichloro-6-methylaniline for Advanced Heterocyclic Scaffolds

An In-depth Technical Guide

Abstract

The strategic functionalization of aromatic cores is a cornerstone of modern medicinal chemistry. Polysubstituted anilines, in particular, serve as invaluable precursors for constructing complex heterocyclic systems that form the basis of numerous therapeutic agents. This guide focuses on the synthetic utility of 2-Bromo-3,4-dichloro-6-methylaniline, a highly functionalized building block poised for exploitation in the synthesis of diverse and novel heterocycles. While direct literature on this specific molecule is emerging, its architecture—featuring a reactive bromine atom for cross-coupling, an amino group for condensations and cyclizations, and a sterically influential methyl group—allows for a predictive exploration of its potential. We will dissect its reactivity, propose robust synthetic pathways to key heterocyclic families such as quinolines and benzimidazoles, and provide detailed, field-proven protocols based on established chemical principles.

Introduction: The Strategic Value of a Polysubstituted Precursor

2-Bromo-3,4-dichloro-6-methylaniline (CAS: 1845713-75-8) represents a synthetically versatile platform molecule.[1] Its utility stems from the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

-

The Bromo Group: Positioned at C2, it is the primary handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of carbon and heteroatom substituents.

-

The Dichloro Groups: Located at C3 and C4, these electron-withdrawing groups modulate the electron density of the aromatic ring, influencing the reactivity of the amine and the C-Br bond. They also provide steric bulk and are key pharmacophoric elements in many bioactive molecules.

-

The Amino Group: As a nucleophile and a directing group, it is the linchpin for classical heterocyclic annulations and C-N bond formations.

-

The Methyl Group: Situated at C6, it provides steric hindrance that can direct the regioselectivity of certain reactions and offers a potential site for further functionalization.

This guide will explore how these features can be harmonized to construct high-value heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

A clear understanding of the precursor's fundamental properties is essential for experimental design.

| Property | Value |

| CAS Number | 1845713-75-8 |

| Molecular Formula | C₇H₆BrCl₂N |

| Molecular Weight | 254.94 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, DMF, DMSO) |

Core Synthetic Applications: Pathways to Heterocyclic Diversity

The true potential of 2-Bromo-3,4-dichloro-6-methylaniline is realized through its conversion into more complex molecular architectures. Below, we detail the most promising synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the C-Br Bond

The carbon-bromine bond is the most synthetically labile site for cross-coupling, offering a reliable entry point for diversification. Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation, valued for their functional group tolerance and broad scope.[3]

Causality Behind the Choice: Palladium(0) catalysts can readily undergo oxidative addition into the aryl-bromide bond, initiating the catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands like those from the Buchwald or Fu groups (e.g., RuPhos, BrettPhos) are often necessary to promote the reaction with sterically hindered and electron-deficient aryl halides, stabilizing the palladium center and facilitating reductive elimination.[4]

The Suzuki-Miyaura reaction, which forms a new C-C bond using a boronic acid or ester, is a robust choice for introducing aryl, heteroaryl, or alkyl groups.[3]

This protocol is a representative procedure adapted from established methods for similar haloanilines.[5][6]

-

Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3,4-dichloro-6-methylaniline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Quinoline Synthesis via Friedländer Annulation

The Friedländer synthesis is a powerful acid- or base-catalyzed condensation followed by cyclodehydration to produce quinolines.[7][8] The inherent structure of 2-Bromo-3,4-dichloro-6-methylaniline, with its amino group and an ortho-methyl group, is well-suited for this transformation when reacted with a compound containing a reactive α-methylene carbonyl group.

Causality Behind the Choice: The ortho-methyl group can be activated under certain conditions to act as the nucleophile in the cyclization step. However, a more reliable approach involves its prior oxidation to a carbonyl or reaction with a reagent that facilitates condensation. A more direct application involves reacting the aniline with a 1,3-diketone. The initial step is the formation of an enamine/iminium intermediate via condensation of the aniline with one of the carbonyls. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic quinoline ring.

This protocol is a representative procedure for quinoline synthesis.[9]

-

Reactant Mixing: In a round-bottom flask, combine 2-Bromo-3,4-dichloro-6-methylaniline (1.0 eq) and the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq).

-

Catalyst and Solvent: Add a suitable solvent such as ethanol and a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 eq) or base.

-

Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, neutralize the catalyst if necessary. Remove the solvent under reduced pressure.

-

Isolation: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer and concentrate.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the target quinoline derivative.

Benzimidazole Synthesis: A Two-Step Approach

Direct synthesis of a benzimidazole from the starting aniline is not feasible as it lacks the required 1,2-diamine functionality. However, a strategic two-step sequence can unlock this important heterocyclic core. This involves an initial nucleophilic aromatic substitution (SₙAr) or a Buchwald-Hartwig amination to install a second nitrogen atom, followed by a classical condensation cyclization.

Causality Behind the Choice: The electron-withdrawing nature of the chloro-substituents can activate the ring for SₙAr, although this often requires harsh conditions. A more versatile and milder approach is a palladium-catalyzed C-N coupling to introduce a protected amine, followed by deprotection and cyclization. The subsequent cyclization with an aldehyde or carboxylic acid (Phillips condensation) is a robust and high-yielding method for forming the imidazole ring.[10][11][12]

-

Step 1: Diamine Formation: A palladium-catalyzed Buchwald-Hartwig amination at the C2-Br position with a protected amine source (e.g., benzophenone imine, followed by hydrolysis) or an amino equivalent.

-

Step 2: Cyclization: The resulting diamino-benzene derivative is then condensed with an aldehyde in the presence of an oxidizing agent (like Na₂S₂O₅) or heated with a carboxylic acid to form the benzimidazole ring.

Summary of Synthetic Potential

The following table summarizes the proposed transformations, highlighting the versatility of 2-Bromo-3,4-dichloro-6-methylaniline as a precursor.

| Reaction Type | Key Reagents | Heterocyclic Core | Key Reactive Site on Precursor |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst, Base | Aryl/Heteroaryl-Aniline | C2-Br |

| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | N-Aryl Aniline | C2-Br |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | Alkynyl-Aniline | C2-Br |

| Friedländer Annulation | 1,3-Dicarbonyl Compound, Acid/Base Catalyst | Quinoline | Amino Group & C6-Methyl |

| Phillips Condensation | Carboxylic Acid (after diamine synthesis) | Benzimidazole | Amino Group & C2-Substituent |

Future Outlook and Challenges

2-Bromo-3,4-dichloro-6-methylaniline is a building block with significant untapped potential. Its strategic use can lead to the rapid generation of novel, densely functionalized heterocyclic libraries for screening in drug discovery and materials science.

Challenges to Consider:

-

Steric Hindrance: The C6-methyl and C2-bromo groups create a sterically congested environment around the amino group, which could potentially lower reaction rates or necessitate more forcing conditions for some transformations.

-

Regioselectivity: In reactions involving the aromatic ring itself (beyond C-Br coupling), the directing effects of the multiple substituents must be carefully considered to predict and control regiochemical outcomes.

-

Catalyst Optimization: For cross-coupling reactions, screening of various palladium catalysts and ligands may be required to achieve optimal yields, particularly with challenging coupling partners.

Conclusion

2-Bromo-3,4-dichloro-6-methylaniline is more than just a chemical intermediate; it is a carefully designed launchpad for complex molecule synthesis. By understanding the distinct reactivity of its bromo, chloro, amino, and methyl functionalities, researchers can strategically and efficiently construct diverse heterocyclic scaffolds. The palladium-catalyzed cross-coupling at the C-Br bond provides an avenue for introducing molecular diversity, while the amino group serves as a reliable anchor for classical annulation reactions to build fused ring systems. This guide provides a foundational framework and actionable protocols to empower scientists to unlock the full synthetic potential of this promising precursor.

References

-

Yadav, G., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from: [Link]

-

Banu, B. R., & Kumar, R. S. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis. Available from: [Link]

-

Asif, M. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]

-

Alagarsamy, V., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Available from: [Link]

-

ResearchGate. Syntheses of quinoline-derived compounds. Reagents and conditions were.... Available from: [Link]

- Google Patents. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.

-

Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

-

Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. CORE. Available from: [Link]

-

Cravotto, G., et al. (2019). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. Available from: [Link]

-

Taber, D. F., & Straney, P. J. (2010). Indole synthesis: a review and proposed classification. Tetrahedron. Available from: [Link]

-

EnPress Journals. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water. Available from: [Link]

-

PubChem. 2-Bromo-3,4,6-trimethylaniline. Available from: [Link]

-

Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available from: [Link]

-

Farghaly, T. A., & Abdallah, M. A. (2016). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]

-

Tejarat. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available from: [Link]

-

PrepChem.com. Synthesis of 2,6-dimethylaniline. Available from: [Link]

-

Brihi, O., et al. (2022). 2,6-Dibromo-4-methylaniline. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

-

MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.... Available from: [Link]

-

Royal Society of Chemistry. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Available from: [Link]

-

Bhat, B. A., et al. (2020). Palladium used As A Catalyst: A Review. American Journal of Pharmacy & Health Research. Available from: [Link]

-

ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. Available from: [Link]

-

Gevorgyan, V., et al. (2022). Recent Advances in Visible Light Induced Palladium Catalysis. ACS Catalysis. Available from: [Link]

-

Organic Syntheses. 3,5-Dichlorosulfanilamide. Available from: [Link]

-

ResearchGate. (PDF) 2,6-Dibromo-4-methylaniline. Available from: [Link]

-

Beilstein-Institut. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available from: [Link]

-

Saikia, I., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available from: [Link]

Sources

- 1. 2-Bromo-3,4-dichloro-6-methylaniline - CAS:1845713-75-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. echemi.com [echemi.com]

- 3. ajphr.com [ajphr.com]

- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole synthesis [organic-chemistry.org]

- 12. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: Stability & Storage of 2-Bromo-3,4-dichloro-6-methylaniline

[1]

Part 1: Executive Summary

2-Bromo-3,4-dichloro-6-methylaniline is a highly functionalized intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] Its stability is governed by three primary vectors:

-

Photosensitivity: The C-Br bond is labile under UV/visible light, leading to radical cleavage.[1]

-

Oxidation Susceptibility: The free primary amine (-NH₂) is prone to oxidative coupling, forming azo-dimers and quinoid species, a process accelerated by moisture.[1]

-

Thermal Integrity: While chemically stable at ambient temperatures in inert conditions, the compound possesses a low melting threshold (predicted ~40–60°C range based on analogs), necessitating temperature control to prevent sintering or phase changes that accelerate degradation.[1]

Core Storage Directive: Store at 2–8°C in amber glass , under an inert atmosphere (Argon/Nitrogen) .

Part 2: Chemical Profile & Degradation Mechanisms

Structural Analysis

The molecule features a "push-pull" electronic system:[1]

-

Electron Donating Group (EDG): The amino group (-NH₂) and methyl group (-CH₃) increase electron density.[1]

-

Electron Withdrawing Groups (EWG): The halogen atoms (Br, Cl) withdraw density via induction.[1]

Critical Instability Factor: The 2-Bromo substituent is the "weak link."[1] Carbon-Bromine bonds have lower bond dissociation energy (~276 kJ/mol) compared to Carbon-Chlorine (~338 kJ/mol).[1] Exposure to photons (hν) can homolytically cleave the C-Br bond, generating a highly reactive aryl radical.[1]

Degradation Pathways

The following Graphviz diagram illustrates the two primary degradation cascades: Photolytic Dehalogenation and Oxidative Coupling .[1]

Figure 1: Primary degradation pathways.[1] The C-Br bond cleavage is the dominant photochemical risk, while N-oxidation occurs upon exposure to air.[1]

Part 3: Storage & Handling Protocols[2]

The "Gold Standard" Storage System

To maintain purity >98% over extended periods (6+ months), adhere to the following protocol.

| Parameter | Specification | Rationale |

| Primary Container | Amber Glass Vial (Borosilicate) | Blocks UV/Vis light to prevent photolysis of the C-Br bond.[1] Plastic containers may leach plasticizers or allow gas permeation.[1] |

| Headspace | Inert Gas (Argon preferred) | Argon is heavier than air and provides a superior blanket against oxidation compared to Nitrogen.[1] |

| Closure | PTFE-lined Screw Cap | Ensures a chemically resistant, airtight seal.[1] Avoid rubber septa which can degrade over time.[1] |

| Temperature | Refrigerated (2°C to 8°C) | Slows kinetic rates of hydrolysis and oxidation.[1] Avoid freezing unless the compound is thoroughly dried, as freeze-thaw cycles can condense moisture.[1] |

| Desiccant | Silica Gel (Secondary Container) | Place the vial inside a secondary jar containing desiccant packets to maintain low humidity. |

Handling Workflow (Self-Validating System)

Every time the container is opened, the "Inert Chain of Custody" is broken.[1] Follow this workflow to restore stability:

-

Equilibration: Allow the vial to warm to room temperature before opening.

-

Why? Opening a cold vial in humid air causes immediate water condensation on the solid, catalyzing hydrolysis.[1]

-

-

Aliquotting: Minimize headspace. If using small amounts, transfer the remainder to a smaller vial to reduce the volume of trapped air.[1]

-

Purging: Flush the headspace with a gentle stream of Argon for 10–15 seconds before recapping.[1]

-

Sealing: Parafilm® the cap junction for long-term storage to prevent oxygen diffusion.[1]

Part 4: Quality Control & Stability Monitoring

Researchers should establish a re-test date of 6 months . Use the following analytical markers to validate integrity.

Visual Inspection

-

Pass: Off-white to pale beige crystalline solid.

-

Fail: Dark brown, purple, or reddish discoloration.[1] This indicates N-oxidation (formation of quinones/azo compounds).[1]

-

Fail: "Wet" appearance or clumping (hygroscopic failure).[1]

Analytical Validation (HPLC)

Part 5: Safety & Toxicology (SDS Context)

While this guide focuses on stability, safety dictates storage location.

-

Toxicity: Halogenated anilines are typically toxic if swallowed and may cause skin sensitization.[1]

-

Segregation: Store away from oxidizing agents (e.g., nitric acid, peroxides) to prevent violent reactions.[1]

-

Acidity: The compound is a weak base.[1] Do not store in the same secondary container as volatile acids (HCl), as acid fumes can form salt crusts on the vial.[1]

Storage Decision Tree

Figure 2: Decision logic for storage based on usage frequency.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11770010, 2-Bromo-3-chloro-4-methylaniline (Analogous Structure).[1] Retrieved from [Link][1]

-

Gribble, G. W. (2010). Naturally Occurring Organohalogen Compounds - A Comprehensive Update.[1] Springer Wien New York.[1] (Reference for photolytic instability of aryl-bromides).

Sources

Methodological & Application

Using 2-Bromo-3,4-dichloro-6-methylaniline in palladium-catalyzed cross-coupling

Application Note: High-Efficiency Cross-Coupling of Sterically Hindered Polyhalogenated Anilines

Executive Summary & Strategic Analysis

2-Bromo-3,4-dichloro-6-methylaniline represents a "privileged scaffold" in medicinal chemistry, particularly for agrochemicals and kinase inhibitors.[1] However, it presents a trifecta of synthetic challenges:

-

Steric Hindrance: The C2-Bromine is flanked by a free amine (

) and a C3-Chlorine.[1] More critically, the C6-Methyl group forces the amine to twist, creating a "steric wall" that impedes standard catalyst approach. -

Chemoselectivity: The molecule contains three halogen atoms.[2] The objective is to exclusively activate the C-Br bond while preserving the C-Cl bonds for late-stage diversification.[1]

-

Catalyst Poisoning: The free primary amine (

) can coordinate to palladium species, potentially arresting the catalytic cycle (formation of "palladium black").

This guide details a robust, field-tested protocol using SPhos Pd G2 precatalysts to overcome these barriers, ensuring high yields (>85%) and perfect chemoselectivity.[1]

Reactivity Landscape & Decision Logic

Before initiating wet chemistry, researchers must understand the electronic and steric bias of the substrate.

Structural Analysis Diagram

The following diagram outlines the competing reactive sites and the logic for ligand selection.

Figure 1: Reactivity landscape of 2-Bromo-3,4-dichloro-6-methylaniline.[1] The protocol exploits the bond dissociation energy difference between C-Br and C-Cl while using bulky ligands to bypass steric hindrance.[1]

Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is optimized for coupling the C2-Bromine with aryl boronic acids.[1] It utilizes SPhos Pd G2 , a Buchwald precatalyst that generates the active mono-ligated Pd(0) species at room temperature, preventing the induction period associated with traditional

Materials & Reagents Table

| Component | Role | Specification | Recommended Equiv. |

| Substrate | Electrophile | 2-Bromo-3,4-dichloro-6-methylaniline | 1.0 |

| Boronic Acid | Nucleophile | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 |

| Catalyst | Pd Source | SPhos Pd G2 (Sigma-Aldrich) | 0.02 - 0.05 (2-5 mol%) |

| Base | Activator | Potassium Phosphate Tribasic ( | 3.0 |

| Solvent A | Organic Phase | 1,4-Dioxane (Anhydrous) | 0.2 M (concentration) |

| Solvent B | Aqueous Phase | Deionized Water (Degassed) | 10% v/v ratio |

Step-by-Step Methodology

1. Preparation (Inert Atmosphere):

-

Step 1.1: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and

(3.0 equiv). -

Step 1.2: Critical Step: Add the SPhos Pd G2 catalyst (2 mol%) last.[3]

-

Why? Adding the catalyst to the solid mixture before solvent addition ensures even distribution and prevents localized decomposition upon solvent contact.

-

-

Step 1.3: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times.[1][3]

-

Note: Oxygen is the primary cause of homocoupling side-products.[1]

-

2. Solvent Addition & Reaction:

-

Step 2.1: Syringe in degassed 1,4-Dioxane followed by degassed water (Ratio 10:1).[1]

-

Tip: If the boronic acid is protodeboronation-prone (e.g., 2-heterocyclic), reduce water content or use anhydrous conditions with

.[1]

-

-

Step 2.2: Place the vial in a pre-heated block at 60°C - 80°C .

3. Monitoring & Workup:

-

Step 3.1: Monitor via LC-MS or TLC after 2 hours. Look for the disappearance of the starting bromide.

-

Success Indicator: A single new peak (product) with retention of the Cl-isotope pattern (distinctive isotopic split).[1]

-

-

Step 3.2: Once complete, cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine.[1]

-

Step 3.3: Dry organic layer over

, filter, and concentrate. -

Step 3.4: Purify via flash column chromatography (Hexanes/EtOAc).[1]

Troubleshooting: The Dehalogenation Trap

A common failure mode with hindered polyhalogenated anilines is hydrodehalogenation , where the Bromine is replaced by Hydrogen instead of the aryl group.

| Observation | Root Cause | Corrective Action |

| Product mass = Substrate - Br + H | Protodehalogenation via | 1.[1] Switch solvent to Toluene (anhydrous).2.[1] Switch base to |

| Starting Material Recovery | Catalyst death due to amine coordination.[1] | 1. Use XPhos Pd G2 (more sterically demanding, prevents amine binding).2. Protect amine as acetamide (optional, usually unnecessary with G2 catalysts). |

| C-Cl Activation (Byproducts) | Temperature too high; Catalyst too active.[1] | 1. Lower temperature to 40-50°C.2. Reduce reaction time. |

Mechanistic Insight (Catalytic Cycle)

Understanding the cycle allows for better troubleshooting. The SPhos ligand is crucial because its bulk promotes the reductive elimination step, which is often the bottleneck for sterically crowded products like this one.

Figure 2: The catalytic cycle highlighting the role of SPhos Pd G2.[1] The bulky ligand ensures the crowded Pd(II) center can undergo reductive elimination to release the hindered biaryl product.

Safety & Handling Protocols

2-Bromo-3,4-dichloro-6-methylaniline is a hazardous halogenated aromatic amine.[1]

-

Acute Toxicity: Classified as Toxic if swallowed, in contact with skin, or inhaled (H301+H311+H331) [3].

-

Handling:

-

Waste Disposal: All aqueous waste from the reaction must be treated as heavy metal (Pd) and halogenated organic waste. Do not dispose of down the drain.

References

-

Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling." Journal of the American Chemical Society. [1]

-

Ng, S. S., et al. (2023).[4] "Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites."[4][5] Organic Chemistry Frontiers.

-

Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 2-Bromo-4-methylaniline (Analogous Hazard Data)." [1]

-

BenchChem. (2025).[1][3][6] "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides."

Sources

- 1. solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

Application Note: Strategic Suzuki-Miyaura Coupling of 2-Bromo-3,4-dichloro-6-methylaniline

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The substrate 2-Bromo-3,4-dichloro-6-methylaniline represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors where the aniline hinge-binding motif is critical.[1] However, this molecule presents a trifecta of synthetic challenges:

-

Steric Congestion: The reactive C-Br bond (C2) is flanked by an amino group (C1) and a chlorine atom (C3), creating an ortho,ortho-disubstituted environment that severely hampers the approach of the palladium catalyst.[1]

-

Chemoselectivity: The presence of three halogen atoms (Br, Cl, Cl) requires a catalyst system capable of oxidative addition into the C-Br bond without touching the C-Cl bonds (which are activated by the aniline nitrogen).[1]

-

Catalyst Poisoning: The free primary amine (–NH

) can coordinate to the Pd center, potentially arresting the catalytic cycle (Pd-amine formation) or leading to N-arylation side reactions.[1]

This guide provides an optimized workflow to overcome these barriers, moving beyond "standard" conditions to ligand-accelerated catalysis.

Mechanistic Strategy & Ligand Selection[10]

To couple this substrate successfully, the catalyst system must be bulky enough to facilitate reductive elimination from a crowded center, yet electron-rich enough to undergo oxidative addition into the deactivated aryl bromide.

The "Buchwald" Solution

Standard ligands like PPh

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The gold standard.[1] The methoxy groups provide hemilabile coordination to stabilize the Pd(0) species, while the cyclohexyl groups provide the bulk necessary to force the coupling at the crowded C2 position.[1]

-

CataXCium A (Di(1-adamantyl)-n-butylphosphine): Recent data suggests this ligand is uniquely effective for unprotected ortho-bromoanilines, often outperforming biaryl phosphines in specific steric arrangements.[1]

Chemoselectivity Map

The following diagram illustrates the reactivity hierarchy and the steric blockade facing the catalyst.

Figure 1: Reactivity profile of the substrate.[1] The C2-Br bond is the kinetic product, but steric crowding at C1/C3 requires specialized ligands.

Experimental Protocols

We recommend a two-tier approach. Method A is the robust, high-throughput screen. Method B is the high-performance protocol for difficult coupling partners (e.g., heteroaryl boronic acids).[1]

Method A: The "SPhos" Standard (Recommended Starting Point)

This protocol uses SPhos, which is generally robust against the free amine and highly selective for Br over Cl.[1]

Reagents:

-

Substrate: 1.0 equiv

-